molecular formula C6H14ClNO B13710917 1-Amino-4-methyl-3-pentanone Hydrochloride

1-Amino-4-methyl-3-pentanone Hydrochloride

Katalognummer: B13710917
Molekulargewicht: 151.63 g/mol
InChI-Schlüssel: MVUTYLXNYPQZAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-4-methyl-3-pentanone Hydrochloride is an organic compound with the molecular formula C6H14ClNO. It is a hydrochloride salt of 1-amino-4-methyl-3-pentanone, which is a ketone with an amino group attached to the carbon chain. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Amino-4-methyl-3-pentanone Hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-methyl-3-pentanone with ammonia in the presence of a reducing agent. The reaction typically takes place under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The starting materials are mixed in precise ratios, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-4-methyl-3-pentanone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted amines or ketones.

Wissenschaftliche Forschungsanwendungen

1-Amino-4-methyl-3-pentanone Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-4-methyl-3-pentanone Hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

1-Amino-4-methyl-3-pentanone Hydrochloride can be compared with other similar compounds such as:

    1-Amino-3-pentanone Hydrochloride: Lacks the methyl group at the fourth position.

    1-Amino-4-methyl-2-pentanone Hydrochloride: Has the amino group at a different position.

    1-Amino-4-methyl-3-hexanone Hydrochloride: Has a longer carbon chain.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Eigenschaften

Molekularformel

C6H14ClNO

Molekulargewicht

151.63 g/mol

IUPAC-Name

1-amino-4-methylpentan-3-one;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)6(8)3-4-7;/h5H,3-4,7H2,1-2H3;1H

InChI-Schlüssel

MVUTYLXNYPQZAS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.